molecular formula C17H16N4OS B11561794 benzyl (2E)-2-cyano-2-[(4-methoxyphenyl)hydrazono]ethanimidothioate

benzyl (2E)-2-cyano-2-[(4-methoxyphenyl)hydrazono]ethanimidothioate

Cat. No.: B11561794
M. Wt: 324.4 g/mol
InChI Key: AHNCEMPSZPZZTF-RWGRRXIQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(BENZYLSULFANYL)-2-IMINO-N-(4-METHOXYPHENYL)ETHANECARBOHYDRAZONOYL CYANIDE is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(BENZYLSULFANYL)-2-IMINO-N-(4-METHOXYPHENYL)ETHANECARBOHYDRAZONOYL CYANIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzylsulfanyl Intermediate: The benzylsulfanyl group is introduced through a nucleophilic substitution reaction between benzyl chloride and sodium sulfide.

    Imination: The imino group is formed by reacting the benzylsulfanyl intermediate with an appropriate amine under acidic conditions.

    Methoxyphenyl Substitution: The methoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzene and an alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(BENZYLSULFANYL)-2-IMINO-N-(4-METHOXYPHENYL)ETHANECARBOHYDRAZONOYL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form corresponding amides or esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium cyanide, amines, alcohols, and appropriate solvents like dimethylformamide or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Amides, esters.

Scientific Research Applications

(E)-2-(BENZYLSULFANYL)-2-IMINO-N-(4-METHOXYPHENYL)ETHANECARBOHYDRAZONOYL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (E)-2-(BENZYLSULFANYL)-2-IMINO-N-(4-METHOXYPHENYL)ETHANECARBOHYDRAZONOYL CYANIDE involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound’s structural features allow it to interact with various cellular pathways, potentially leading to the modulation of signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzylsulfanyl Derivatives: Compounds containing the benzylsulfanyl group, such as benzylsulfanylacetamide.

    Imino Derivatives: Compounds with imino groups, such as iminoacetic acid derivatives.

    Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups, such as 4-methoxyphenylacetic acid.

    Cyanide Derivatives: Compounds containing cyano groups, such as cyanobenzene.

Uniqueness

(E)-2-(BENZYLSULFANYL)-2-IMINO-N-(4-METHOXYPHENYL)ETHANECARBOHYDRAZONOYL CYANIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C17H16N4OS

Molecular Weight

324.4 g/mol

IUPAC Name

benzyl (2E)-2-cyano-2-[(4-methoxyphenyl)hydrazinylidene]ethanimidothioate

InChI

InChI=1S/C17H16N4OS/c1-22-15-9-7-14(8-10-15)20-21-16(11-18)17(19)23-12-13-5-3-2-4-6-13/h2-10,19-20H,12H2,1H3/b19-17?,21-16+

InChI Key

AHNCEMPSZPZZTF-RWGRRXIQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N/N=C(\C#N)/C(=N)SCC2=CC=CC=C2

Canonical SMILES

COC1=CC=C(C=C1)NN=C(C#N)C(=N)SCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.